molecular formula C44H69N15O9S B1662685 Metorphamide CAS No. 88377-68-8

Metorphamide

Cat. No. B1662685
CAS RN: 88377-68-8
M. Wt: 984.2 g/mol
InChI Key: XJOQRTJDYAHKPY-MWSMAVIUSA-N
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Description

Metorphamide is the only known naturally occurring opioid peptide that has a high mu-binding activity . The kappa-binding activity is approximately equal to 50% that of the mu-binding activity, but delta-binding activity is negligible .


Synthesis Analysis

Metorphamide is derived by proteolytic cleavage from proenkephalin, the common precursor to [Met5]enkephalin and [Leu5]enkephalin . The cleavage within the precursor giving rise to the carboxyl terminus of metorphamide occurs at a single arginine residue and is followed by transformation of a carboxyl-terminal glycine into an amide group . A synthetic replicate of metorphamide as well as several synthetic analogs were tested for opioid activity in several bioassays and binding assays .


Molecular Structure Analysis

The molecular structure of Metorphamide is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 . The molecular weight is 984.2 g/mol .


Chemical Reactions Analysis

Metorphamide inhibits nicotine-induced secretion from bovine adrenal chromaffin cells . It acts on naloxone- and diprenorphine-resistant receptors to inhibit chromaffin cell nicotinic secretion .


Physical And Chemical Properties Analysis

Metorphamide has a molecular weight of 984.2 g/mol . Its molecular formula is C44H69N15O9S .

Scientific Research Applications

Analgesic Action

Research has shown that Metorphamide, a derivative of Met-enkephalin, exhibits significant analgesic properties. Notably, the analgesic action of beta-endorphin, closely related to Metorphamide, was demonstrated in various studies, highlighting its potential in pain management. These studies include the examination of the cross-tolerance between beta-endorphin and morphine, and the description of the elevation of the pain threshold upon inhibition of the breakdown of endogenous opioids. Furthermore, the pharmacological development of potent enkephalin analogues, such as (D-Met2,Pro5)-enkephalinamide, indicates the relevance of Metorphamide in the field of analgesics (Székely, 2001).

Cardioprotection and Autophagy

Metformin, a compound structurally similar to Metorphamide, has shown cardioprotective effects in studies involving doxorubicin-induced cardiotoxicity. The role of autophagy in cardioprotection, facilitated by Metformin, suggests a possible area of interest for Metorphamide in mitigating cardiotoxic effects, especially in the context of chemotherapy (Zilinyi et al., 2018).

Neuroprotection

Metformin has been studied for its neuroprotective properties, particularly in the context of spinal cord injury and neurodegenerative diseases. Given the structural similarity and pharmacological parallels with Metorphamide, these findings could suggest potential applications in neurological protection and repair. Specifically, the enhancement of autophagy and suppression of inflammation and apoptosis by Metformin sets a precedent for potential applications of Metorphamide in similar contexts (Wang et al., 2016).

Future Directions

Research on opioid peptides like Metorphamide is ongoing, and there are many unanswered questions. An important direction for research is the delineation of the role of individual peptides . The opioid peptides play complex and overlapping roles in a variety of systems, including reward pathways .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQRTJDYAHKPY-MWSMAVIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N15O9S
Record name adrenorphin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adrenorphin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metorphamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
E Weber, FS Esch, P Böhlen… - Proceedings of the …, 1983 - National Acad Sciences
… Bovine metorphamide appears to be derived by proteolytic cleavage from … metorphamide had full crossreactivity as compared to synthetic metorphamide in the metorphamide …
Number of citations: 161 www.pnas.org
M Senders, E Weber - Journal of neurochemistry, 1987 - Wiley Online Library
… Metorphamide concentrations were lower than the concentrations of the other … on metorphamide's μ opioid receptor binding and bioactivities suggest that the amounts of …
Number of citations: 23 onlinelibrary.wiley.com
M Sonders, JD Barchas, E Weber - Biochemical and Biophysical Research …, 1984 - Elsevier
… to authentic metorphamide. Metorphamide was found to be widely distributed in brain regions from both species. However, the concentrations of immunoreactive metorphamide in …
Number of citations: 19 www.sciencedirect.com
LE Eiden, N Zamir - Journal of neurochemistry, 1986 - Wiley Online Library
… to metorphamide in untreated chromaffin cells is approximately 140:1, whereas the final Met‐enkephalin: metorphamide … :metorphamide ratio in enkephalinergic neurons of the CNS. …
Number of citations: 15 onlinelibrary.wiley.com
PD Marley, KI Mitchelhill, BG Livett - Brain research, 1986 - Elsevier
… aM metorphamide inhibited nicotine-induced ATP secretion by almost 50%, and that metorphamide is … The present results make metorphamide the third most potent endogenous …
Number of citations: 20 www.sciencedirect.com
O Toffoletto, KM Metters, EB Oliveira… - Biochemical …, 1988 - portlandpress.com
It has been previously reported that both the cysteinyl-endo-oligopeptidase A and the metalloendopeptidase EC 3.4.24.15 are able to generate enkephalin from a number of enkephalin-…
Number of citations: 24 portlandpress.com
MR Boarder, H Contractor, D Marriott, W McArdle - Regulatory peptides, 1985 - Elsevier
… have been described; these are metorphamide [4] in the caudate nucleus… Attention is therefore thrown on metorphamide as the sole … In the present paper, we characterise metorphamide …
Number of citations: 7 www.sciencedirect.com
SF Xu, WX Lu, KR Zhou, XP He, SF Niu, WM Xu… - Neuropeptides, 1985 - Elsevier
Metorphamide (MET) elicited a potent, dose-dependent analgesia and respiratory depression in mice and rabbits. MET induced-analgesia was naloxone reversible and potentiated by …
Number of citations: 8 www.sciencedirect.com
N Zamir, E Weber, M Palkovits, MJ Brownstein - Brain research, 1985 - Elsevier
… The distribution of immunoreactive (ir)-metorphamide (adrenorphin… metorphamide in brain was found in globus pallidus (280.1 fmol/mg protein). High concentrations of ir-metorphamide (…
Number of citations: 7 www.sciencedirect.com
I Merchenthaler, JL Maderdrut, E Weber, P Petrusz - Brain research, 1988 - Elsevier
… metorphamide-like immunoreactivity also contained a-MSH-like immunoreactivity. Metorphamide… by absorption of the antiserum with metorphamide but was unaffected by …
Number of citations: 6 www.sciencedirect.com

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